molecular formula C12H14N2O3 B2826690 N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide CAS No. 345366-87-2

N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2826690
CAS No.: 345366-87-2
M. Wt: 234.255
InChI Key: GTFVRRWSJNCHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound belongs to the class of oxamides, which are known for their diverse applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide has several scientific research applications :

    Medicinal Chemistry: It has been studied for its potential as a lipoxygenase inhibitor, which is important in the treatment of inflammatory diseases and cancer.

    Biological Studies: The compound’s ability to inhibit enzymes makes it a valuable tool in biochemical research.

    Material Science:

Safety and Hazards

The safety and hazards associated with “N-cyclopropyl-N’-(2-methoxyphenyl)oxamide” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and application of “N-cyclopropyl-N’-(2-methoxyphenyl)oxamide” are not explicitly mentioned in the available resources .

Preparation Methods

The synthesis of N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of amines with oxalyl chloride in a basic medium. A common synthetic route includes the following steps :

    Reaction Setup: Oxalyl chloride (2.5 mmol) is added dropwise to a cold solution of the amine (5 mmol) in tetrahydrofuran (40 ml) containing a few drops of triethylamine.

    Reaction Conditions: The solution is stirred at room temperature for 24 hours.

    Monitoring: Thin layer chromatography is used to monitor the completion of the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert the oxamide group into amine derivatives.

    Substitution: The compound can undergo substitution reactions where the methoxy group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of fatty acids . This inhibition is crucial in reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide can be compared with other oxamide derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

IUPAC Name

N-cyclopropyl-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)14-12(16)11(15)13-8-6-7-8/h2-5,8H,6-7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFVRRWSJNCHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.